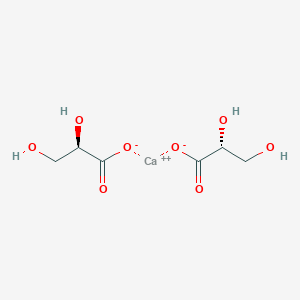

D-(+)-Glyceric acid hemicalcium salt

Description

Historical Perspectives on D-Glyceric Acid Research

The study of glyceric acid dates back to the 19th century. In 1861, Russian chemist Friedrich Konrad Beilstein reported on the synthesis of what was likely the racemic form of glyceric acid through the oxidation of glycerol (B35011) with nitrous acid. acs.org Later, in 1876, Eduard Mulder independently reported a similar synthesis. acs.org A significant milestone in the specific research of the D-enantiomer occurred in 1903 when Alex. McKenzie and Arthur Harden demonstrated that D-glyceric acid could be isolated from a racemic mixture by the action of microorganisms such as Penicillium or Aspergillus. acs.org

The 20th century saw the elucidation of D-glyceric acid's role in fundamental biochemical pathways. Its phosphorylated derivatives were identified as key intermediates in glycolysis. The clinical significance of D-glyceric acid came to the forefront with the description of D-glyceric aciduria, an inborn error of metabolism, in the latter half of the century. nih.gov In 1974, the condition was first described, characterized by the excessive urinary excretion of D-glyceric acid. nih.gov Subsequent research focused on identifying the underlying enzymatic defects, with studies in the 1980s suggesting a deficiency in D-glycerate kinase as a potential cause. nih.gov

The turn of the 21st century has been marked by a surge in research on the biotechnological production of D-glyceric acid, driven by the surplus of glycerol from biodiesel production. nih.govresearchgate.netasm.org In 2009, Habe Hiroshi and colleagues reported the direct production of D-glyceric acid from glycerol using Acetobacter and Gluconacetobacter species. acs.org This has opened up new avenues for the sustainable and enantiomerically pure synthesis of the compound for various research and potential industrial applications. nih.govresearchgate.netasm.org

Significance in Biochemical and Chemical Sciences

D-Glyceric acid is a pivotal intermediate in several metabolic pathways, most notably in the catabolism of fructose (B13574) and the amino acid serine. nih.gov In fructose metabolism, D-glyceraldehyde, a product of fructose-1-phosphate (B91348) cleavage, can be oxidized to D-glyceric acid. nih.gov In the context of serine metabolism, D-glyceric acid is formed from hydroxypyruvate. wikipedia.org The phosphorylation of D-glyceric acid by the enzyme glycerate kinase produces 2-phosphoglycerate or 3-phosphoglycerate (B1209933), which are intermediates in the glycolytic and gluconeogenic pathways. wikipedia.orgproteopedia.org

The study of D-glyceric acid is of profound importance in clinical biochemistry for the diagnosis and understanding of the inborn error of metabolism known as D-glyceric aciduria. This condition arises from a deficiency in the enzyme D-glycerate kinase, leading to an accumulation of D-glyceric acid in the body. proteopedia.org Consequently, D-(+)-Glyceric acid hemicalcium salt is utilized as a reference standard in analytical methods for identifying such metabolic disorders. scbt.com

In the realm of chemical sciences, particularly in the field of biotechnology, D-glyceric acid is a target molecule for valorizing glycerol, a major byproduct of the biodiesel industry. nih.govresearchgate.netasm.org Research has focused on developing efficient microbial fermentation and enzymatic processes for the enantioselective production of D-glyceric acid from glycerol. nih.govresearchgate.netasm.org These biotechnological routes are advantageous over traditional chemical synthesis, which often yield a racemic mixture of D- and L-glyceric acid. jst.go.jp The ability to produce enantiomerically pure D-glyceric acid is crucial for its potential applications as a chiral building block in the synthesis of fine chemicals and pharmaceuticals. researchgate.net

Properties

Molecular Formula |

C6H10CaO8 |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

calcium;(2R)-2,3-dihydroxypropanoate |

InChI |

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m11./s1 |

InChI Key |

VPWAVWZPVGDNMN-JCWNAWFTSA-L |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.[Ca+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |

Origin of Product |

United States |

Detailed Research Findings

Recent research on D-(+)-Glyceric acid has been heavily concentrated on its biotechnological production, aiming for high yields and enantiomeric purity. Various microbial systems and enzymatic approaches have been explored, with significant advancements in metabolic engineering to optimize production pathways.

The following interactive table summarizes key research findings in the biotechnological production of D-Glyceric acid.

| Microbial Strain/Enzyme System | Substrate | Titer (g/L) | Molar Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Gluconobacter frateurii NBRC103465 | Glycerol (B35011) | 136.5 | Not Reported | 72 (D-GA) | asm.org |

| Acetobacter tropicalis NBRC16470 | Glycerol | 101.8 | Not Reported | 99 (D-GA) | asm.org |

| Escherichia coli (engineered) | D-Galacturonate | 4.8 | 83 | >99 (D-GA) | nih.gov |

| Alditol oxidase (Streptomyces coelicolor A3(2)) | Glycerol | Not Reported | Not Reported | Not Reported | nih.gov |

| Gluconobacter frateurii | Glycerol | >80 | Not Reported | Not Reported | nih.gov |

Physicochemical Properties of D + Glyceric Acid Hemicalcium Salt

Intermediary Role in Central Carbon Metabolism

D-Glyceric acid and its phosphorylated forms are central to the flow of carbon through the primary metabolic pathways of the cell. These pathways are fundamental for energy production, the synthesis of biomass, and maintaining cellular homeostasis.

Glycolysis is a nearly universal metabolic pathway that converts glucose into pyruvate, releasing energy used to form adenosine (B11128) triphosphate (ATP) and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). wikipedia.orgnih.gov D-Glyceric acid is directly linked to this pathway through its phosphorylated form, 3-phosphoglycerate (B1209933) (3-PGA). nih.gov

Table 1: Key Glycolytic Reactions Involving D-Glyceric Acid Intermediates

| Reactant | Enzyme | Product(s) | Pathway Step Significance |

| 1,3-bisphosphoglycerate | Phosphoglycerate kinase | 3-phosphoglycerate + ATP | ATP generation (Payoff Phase) |

| 3-phosphoglycerate | Phosphoglycerate mutase | 2-phosphoglycerate | Isomerization for next step |

| D-Glyceric acid | D-glycerate 2-kinase | 2-phosphoglycerate | Entry point into glycolysis |

The glyoxylate (B1226380) and dicarboxylate metabolic network involves a series of reactions centered around two-carbon (glyoxylate) and four-carbon (dicarboxylate) compounds. wikipedia.orgcreative-proteomics.com This network is interconnected with central carbon metabolism, including glycolysis. The glycolytic intermediate 3-phospho-D-glycerate is a key link to this pathway. wikipedia.org The glyoxylate cycle, a variant of the TCA cycle, is particularly important in plants and microorganisms, enabling them to synthesize carbohydrates from fatty acids or two-carbon precursors like acetate (B1210297). wikipedia.org This cycle bypasses the decarboxylation steps of the TCA cycle, conserving carbon atoms. creative-proteomics.comwikipedia.org While D-glyceric acid itself is not a direct intermediate in the core glyoxylate cycle, its precursor in gluconeogenesis, 3-phosphoglycerate, is directly tied to the output of these pathways, which produce four-carbon compounds like malate (B86768) and succinate (B1194679) that can be converted back to glucose. creative-proteomics.com

D-Glyceric acid metabolism is intimately linked with the biosynthesis and degradation of the amino acids serine and threonine. Serine is synthesized directly from the glycolytic intermediate 3-phospho-D-glycerate in a three-step pathway. kegg.jpkegg.jp This makes the glycolytic production of D-glyceric acid derivatives a critical starting point for the synthesis of this important amino acid. nih.gov

Conversely, the degradation of serine can produce D-glyceric acid. In one pathway, serine is converted to hydroxypyruvate, which is then reduced to D-glycerate. mdpi.com This D-glycerate can then be phosphorylated by glycerate kinase to enter the glycolytic pathway as 2-phosphoglycerate, allowing it to be used for energy or gluconeogenesis. wikipedia.orgmdpi.com Threonine degradation can also feed into these pathways, for instance, by being converted to glycine (B1666218) and acetyl-CoA. creative-proteomics.com Glycine, in turn, is interconvertible with serine, further linking threonine metabolism to the D-glyceric acid pool. creative-proteomics.com

Table 2: Metabolic Links between D-Glyceric Acid and Amino Acids

| Metabolic Process | Key Intermediate(s) | Link to D-Glyceric Acid Pathway |

| Serine Biosynthesis | 3-phospho-D-glycerate | 3-phospho-D-glycerate, a derivative of D-glyceric acid, is the direct precursor for serine. kegg.jpkegg.jp |

| Serine Degradation | Hydroxypyruvate, D-Glyceric acid | Serine is converted to hydroxypyruvate and then to D-Glyceric acid. mdpi.com |

| Threonine Degradation | Glycine, Acetyl-CoA | Threonine is broken down into glycine, which is metabolically linked to serine and D-glycerate. creative-proteomics.com |

D-Glyceric Acid in Plant Metabolism

In plants, D-glyceric acid plays a crucial role, particularly in the context of photosynthesis and the management of metabolic flux under varying environmental conditions.

Photorespiration, also known as the C2 cycle, is a metabolic process that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates its substrate RuBP instead of carboxylating it. wikipedia.org This process is more prevalent under conditions of high light, high temperatures, and low CO2 concentrations. youtube.com While it leads to a net loss of fixed carbon, it is essential for salvaging carbon from the product of the oxygenation reaction, 2-phosphoglycolate. wikipedia.org

D-Glyceric acid is a key intermediate in the final stages of the photorespiratory pathway. The cycle spans three cellular compartments: the chloroplast, peroxisome, and mitochondrion. youtube.com After a series of reactions, two molecules of glycine are converted into one molecule of serine, CO2, and ammonia (B1221849) in the mitochondria. thebiologyislove.com This serine then moves to the peroxisome, where it is converted to hydroxypyruvate. thebiologyislove.com Hydroxypyruvate is subsequently reduced to D-glyceric acid by the enzyme hydroxypyruvate reductase. youtube.comthebiologyislove.com Finally, D-glyceric acid is transported back to the chloroplast, where it is phosphorylated by glycerate kinase at the expense of one ATP molecule to form 3-phosphoglycerate. thebiologyislove.com This 3-phosphoglycerate can then re-enter the Calvin cycle, thus completing the salvage pathway. youtube.comwikipedia.org

The balance between carbon (C) and nitrogen (N) metabolism is fundamental for optimal plant growth and development. nih.govupm.es Carbon metabolism, through processes like glycolysis and the TCA cycle, provides the carbon skeletons necessary for the assimilation of inorganic nitrogen into amino acids. nih.govfrontiersin.org

D-Glyceric acid, as an intermediate of both glycolysis and photorespiration, is positioned at a critical juncture in this balance. The glycolytic pathway, which produces the D-glyceric acid precursor 3-phosphoglycerate, is a primary source of carbon skeletons (e.g., 2-oxoglutarate) for nitrogen assimilation. nih.gov The rate of photorespiration, and thus the flux through D-glyceric acid, is also linked to nitrogen metabolism. For instance, the ammonia released during the conversion of glycine to serine in the photorespiratory cycle must be re-assimilated, a process that requires carbon skeletons and energy. wikipedia.org Therefore, the metabolic pathways involving D-glyceric acid are integral to the signaling networks that coordinate the allocation of resources between carbon fixation and nitrogen assimilation to support plant growth. nih.govresearchgate.net

Microbial Metabolic Pathways for D-Glyceric Acid

Microorganisms, particularly bacteria, offer promising platforms for the production of D-glyceric acid through fermentation and biocatalysis. These pathways often involve the oxidation of simple carbon sources.

Glycerol (B35011), a readily available and inexpensive byproduct of the biodiesel industry, is a primary substrate for the microbial production of D-glyceric acid. nih.govpatsnap.com Acetic acid bacteria are particularly efficient in this conversion. jst.go.jp The oxidation of glycerol to D-glyceric acid in these bacteria is typically catalyzed by a membrane-bound alcohol dehydrogenase. asm.orgresearchgate.net

Different species and strains of acetic acid bacteria exhibit varying efficiencies and stereoselectivities in this conversion. For instance, strains of Gluconobacter and Acetobacter have been extensively studied for their ability to produce D-glyceric acid from glycerol. nih.gov While some strains produce a racemic mixture of DL-glyceric acid, others, like Acetobacter tropicalis, are capable of producing D-glyceric acid with a high enantiomeric excess, in some cases exceeding 99%. jst.go.jpasm.org Optimization of fermentation conditions, such as initial glycerol concentration and aeration rate, has been shown to significantly enhance the yield of D-glyceric acid. nih.gov For example, a strain of Gluconobacter frateurii was reported to produce over 80 g/L of D-glyceric acid under optimized conditions. nih.gov

Table 1: Microbial Production of D-Glyceric Acid from Glycerol

| Microorganism | Initial Glycerol Concentration (g/L) | D-Glyceric Acid Titer (g/L) | Enantiomeric Excess (ee) of D-GA | Reference |

|---|---|---|---|---|

| Gluconobacter frateurii NBRC103465 | 170 | 136.5 | 72% | asm.orgnih.gov |

| Acetobacter tropicalis NBRC16470 | 220 | 101.8 | 99% | asm.orgnih.gov |

| Acetobacter tropicalis NBRC16470 | 200 | 22.7 | Not specified | nih.gov |

| Engineered Escherichia coli with evolved alditol oxidase | Not specified | 30 | Not specified | researchgate.net |

Beyond glycerol, researchers have explored alternative, renewable carbon sources for D-glyceric acid production. Metabolic engineering has been instrumental in developing microbial strains capable of converting these substrates into the desired product.

D-Galacturonate: D-galacturonate, a primary component of pectin (B1162225) found in plant biomass, can be converted to D-glyceric acid by genetically engineered Escherichia coli. nih.govresearchgate.netmit.edu This was achieved by introducing a synthetic pathway that combines enzymes from different microorganisms. Specifically, the expression of uronate dehydrogenase from Pseudomonas syringae and galactarolactone isomerase from Agrobacterium fabrum, coupled with the knockout of competing metabolic pathways, enabled the accumulation of D-glyceric acid. nih.govresearchgate.net An engineered E. coli strain was able to produce 4.8 g/L of D-glyceric acid from D-galacturonate with a molar yield of 83%. nih.govresearchgate.netmit.edu This approach offers the advantage of producing optically pure D-glyceric acid. mit.edu

L-Tartrate: L-tartrate, a byproduct of the wine industry, can also serve as a precursor for D-glyceric acid synthesis. The enzyme L-tartrate decarboxylase, found in organisms like Pseudomonas sp., can efficiently convert L-tartrate to D-glycerate with a high molar yield and an enantiomeric excess of 92%. nih.gov

Table 2: D-Glyceric Acid Production from Alternative Carbon Sources

| Substrate | Microorganism/Enzyme System | Key Enzymes/Modifications | Product Titer/Yield | Reference |

|---|---|---|---|---|

| D-Galacturonate | Engineered Escherichia coli | Uronate dehydrogenase (P. syringae), Galactarolactone isomerase (A. fabrum), Knockout of garK, hyi, glxK, uxaC | 4.8 g/L (83% molar yield) | nih.govresearchgate.netmit.edu |

| L-Tartrate | L-tartrate decarboxylase from Pseudomonas sp. | L-tartrate decarboxylase | ~100% molar yield, 92% ee | nih.gov |

Formation Mechanisms in Non-Enzymatic Processes (e.g., Maillard Reaction Cascade)

D-Glyceric acid can also be formed through non-enzymatic chemical reactions, most notably the Maillard reaction. wikipedia.orgbyjus.comnih.gov The Maillard reaction is a complex series of reactions between amino acids and reducing sugars that occurs upon heating. wikipedia.orgbyjus.com This reaction is responsible for the browning and flavor development in many cooked foods. wikipedia.orgnih.gov

The initial step of the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar with the amino group of an amino acid to form an N-substituted glycosylamine. byjus.com This unstable intermediate then undergoes an Amadori rearrangement to form a ketosamine. byjus.com Subsequent reactions, including dehydration, fragmentation, and degradation, lead to the formation of a multitude of compounds. byjus.comnih.gov While the complete network of reactions is incredibly complex, it is understood that under certain conditions, intermediates of the Maillard reaction can be oxidized to form short-chain carboxylic acids, including glyceric acid. The exact stereochemistry of the glyceric acid formed through this pathway is not always controlled, often resulting in a racemic mixture.

Glycerate Kinases (EC 2.7.1.31)

Glycerate kinases (GK) are transferase enzymes that catalyze the phosphorylation of D-glycerate, a critical step for its further metabolism. wikipedia.org The reaction involves the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to the hydroxyl group of D-glycerate. wikipedia.org This enzymatic action yields either 2-phosphoglycerate or 3-phosphoglycerate, depending on the specific type of glycerate kinase. wikipedia.orgnih.gov These products are intermediates in fundamental metabolic pathways such as glycolysis and gluconeogenesis. wikipedia.orgrcsb.org

Substrate Specificity and Product Formation (2-Phosphoglycerate vs. 3-Phosphoglycerate)

The substrate specificity of glycerate kinases can vary, with some enzymes exhibiting a preference for D-glycerate and others capable of phosphorylating L-glycerate as well. The product of the reaction is also not uniform across all glycerate kinases. While it was initially believed that all glycerate kinases produce 3-phosphoglycerate, it is now known that some isoforms generate 2-phosphoglycerate instead. wikipedia.org

For instance, glycerate-3-kinase from spinach leaves demonstrates absolute specificity for D-glycerate as the phosphate acceptor, yielding 3-phosphoglycerate. nih.gov In contrast, a novel glycerate-2-kinase family has been identified in a wide range of organisms, which specifically produces 2-phosphoglycerate. nih.gov

| Enzyme Source | Substrate | Product |

| Spinach Leaves | D-Glycerate | 3-Phosphoglycerate nih.gov |

| Thermotoga maritima | D-Glycerate | 2-Phosphoglycerate nih.gov |

Structural Biology and Active Site Analysis

Structurally, glycerate kinases are typically composed of two main domains. rcsb.org The larger domain often features a Rossmann-type fold, which is characteristic of nucleotide-binding proteins and is responsible for binding the ATP substrate. rcsb.org The smaller domain, which in some cases represents a novel protein fold, is involved in binding the glycerate substrate. rcsb.org The active site is situated in the cleft between these two domains, allowing the enzyme to enclose the substrates during the phosphorylation reaction. rcsb.org

The structure of glycerate kinase from Thermotoga maritima (PDB entry 2b8n) provides a detailed view of this two-domain architecture. rcsb.org The N-terminal domain binds ATP, while the substrate, glycerate, binds in the intervening cleft. rcsb.org Key residues within the active site facilitate the phosphoryl transfer. For example, in the glycerate-2-kinase from Thermotoga maritima, residues Lys-47 and Arg-325 have been identified as essential for catalytic activity through site-directed mutagenesis studies. nih.gov

Regulatory Mechanisms (e.g., Redox Control in Plants)

The activity of glycerate kinases can be regulated by various mechanisms, ensuring that the rate of D-glycerate phosphorylation is aligned with the metabolic needs of the cell. In plants, a significant regulatory mechanism is redox control, particularly in the context of photorespiration. nih.govoup.com

Glycerate kinase is the terminal enzyme of the photorespiratory cycle in plants. nih.govoup.com In certain C4 plants, such as maize, glycerate kinase activity is subject to redox regulation. nih.gov The enzyme in these plants possesses a short carboxy-terminal extension containing two cysteine residues. nih.govoup.com Under oxidized conditions (for example, at night), these cysteines form a disulfide bridge, which leads to the inhibition of the enzyme. nih.govoup.com In the presence of a reducing agent, such as thioredoxin f, this disulfide bond is cleaved, resulting in the fully active form of the enzyme. nih.govoup.com This redox switch allows for the coordination of photorespiratory activity with the light-dependent reactions of photosynthesis. nih.gov

Glycerate Dehydrogenases (EC 1.1.1.29)

Glycerate dehydrogenases are oxidoreductase enzymes that catalyze the reversible, NAD(P)+-dependent conversion of D-glycerate to hydroxypyruvate. wikipedia.orgcreative-enzymes.com This reaction is a key step in the metabolism of glycine, serine, and threonine, as well as in the glyoxylate and dicarboxylate metabolic pathways. wikipedia.org While the reaction is reversible, under physiological conditions, the production of D-glycerate is often favored. wikipedia.org

Catalytic Mechanism and Stereospecificity

The catalytic mechanism of D-glycerate dehydrogenase involves the transfer of a hydride ion from NADH to the carbonyl group of hydroxypyruvate, forming D-glycerate. ebi.ac.uk The reaction is highly stereospecific, with the hydride from NADH attacking the Si face of the hydroxypyruvate substrate. ebi.ac.uk This specific orientation ensures that only the D-isomer of glycerate is produced. ebi.ac.uk A key residue, a protonated histidine (His287 in Hyphomicrobium methylovorum), acts as a general acid, donating a proton to the developing alkoxide on the product. ebi.ac.uk

Enzyme Structure and Homology

D-glycerate dehydrogenases are part of the larger D-2-hydroxy-acid dehydrogenase superfamily. wikipedia.org These enzymes typically function as homodimers, meaning they are composed of two identical protein subunits. wikipedia.org Each subunit contains an active site located between two distinct domains: a substrate-binding domain and a coenzyme-binding domain. wikipedia.org

The coenzyme-binding domain is generally larger and contains a characteristic Rossmann fold for NAD(P)+ binding. wikipedia.org The crystal structure of D-glycerate dehydrogenase from Hyphomicrobium methylovorum (PDB entry 1gdh) reveals that the subunit consists of two domains separated by a deep cleft that forms the binding sites for NAD and the substrate. nih.gov This enzyme shares significant structural homology with formate (B1220265) dehydrogenase. nih.gov A comparison with L-lactate dehydrogenase, which catalyzes a chemically equivalent reaction but with opposite stereospecificity, shows a convergence of active site residues and geometries. nih.gov

Alditol Oxidases and Other Relevant Biocatalysts

The biotechnological production of D-glyceric acid often utilizes oxidoreductases capable of selectively oxidizing glycerol. Among these, the FAD-dependent alditol oxidase (AldO) from Streptomyces coelicolor A3(2) has been identified as a significant biocatalyst. nih.govnih.gov This enzyme is a member of the vanillyl-alcohol oxidase (VAO) family and demonstrates the ability to selectively oxidize the terminal primary hydroxyl group of various polyols, including glycerol, to produce corresponding α-hydroxy acids. nih.gov The enzymatic conversion of glycerol to D-glyceric acid by AldO proceeds through a two-step reaction via a glyceraldehyde intermediate. nih.govresearchgate.net

While AldO from S. coelicolor is a focal point of research, other microorganisms have been noted for their ability to produce D-glyceric acid. Acetic acid bacteria, such as certain strains of Gluconobacter frateurii and Acetobacter tropicalis, are capable of transforming glycerol into D-glyceric acid under aerobic conditions. srce.hrnih.gov Optimization of fermentation conditions with these bacteria has been shown to yield significant quantities of D-glyceric acid. nih.gov Additionally, a novel alditol oxidase from Thermopolyspora flexuosa (AldOT. fle) has been identified, which shows high catalytic efficiency for glycerol and potential for industrial application. researchgate.net

Directed Evolution for Enhanced Activity and Specificity

To improve the industrial viability of alditol oxidase for D-glyceric acid production, protein engineering strategies have been employed to enhance its catalytic properties towards glycerol. nih.gov Initial efforts using rational protein design in the active site of the S. coelicolor alditol oxidase did not succeed in increasing its activity. nih.govresearchgate.net

Consequently, researchers turned to directed evolution, a powerful method for altering enzyme function. Through screening thousands of clones, a double mutant (V125M/A244T) was identified, which exhibited a 1.5-fold improvement in activity for glycerol compared to the wild-type enzyme. nih.govresearchgate.net Further enhancement was achieved through combinatorial experiments, leading to a quadruple mutant (V125M/A244T/V133M/G399R) with a 2.4-fold higher specific activity towards glycerol. nih.govresearchgate.net

In a separate study, three rounds of directed evolution, combined with high-throughput screening, were applied to a previously reported variant (mAldO). This effort resulted in the variant eAldO3-24, which displayed a 5.23-fold higher substrate affinity for glycerol and a 1.85-fold increase in catalytic efficiency (kcat/KM) compared to the wild-type AldO. nih.govsemanticscholar.orgresearchgate.net These studies on the effects of mutations have provided a deeper understanding of the importance of specific amino acid residues in maintaining the structural stability and influencing the oxidative activity of alditol oxidase. nih.govresearchgate.net

| Enzyme Variant | Mutations | Improvement vs. Wild-Type | Reference |

|---|---|---|---|

| Double Mutant | V125M/A244T | 1.5-fold higher activity for glycerol | nih.govresearchgate.net |

| Quadruple Mutant | V125M/A244T/V133M/G399R | 2.4-fold higher specific activity towards glycerol | nih.govresearchgate.net |

| eAldO3-24 | Not specified | 5.23-fold higher substrate affinity (lower KM); 1.85-fold increase in catalytic efficiency (kcat/KM) | nih.govresearchgate.net |

Role in Asymmetric Biocatalytic Synthesis

A significant advantage of biocatalysis over traditional chemical methods is the ability to perform asymmetric synthesis, yielding optically pure products. While chemical oxidation of glycerol typically results in a racemic mixture of DL-glyceric acid, enzymatic routes can produce the pure D-enantiomer. nih.govresearchgate.netnih.gov The use of enzymes like alditol oxidase is central to the asymmetric synthesis of D-glyceric acid from the prochiral substrate, glycerol. nih.gov

Engineered microbial strains are often employed to facilitate this biocatalytic synthesis on a larger scale. For instance, Escherichia coli has been engineered to overexpress evolved variants of alditol oxidase. nih.govnih.gov To maximize product yield, metabolic engineering strategies are also implemented. One such strategy involves deleting the gene ycjM, which encodes for glucosylglycerate phosphorylase, thereby blocking the consumption of the D-glycerate product. nih.govresearchgate.net

Utilizing an engineered E. coli strain (TZ-170) that overexpresses the evolved alditol oxidase variant eAldO3-24, researchers have achieved significant production titers. In a 5-liter fed-batch fermentation process, this strain produced 30.1 g/L of D-glycerate in 70 hours, with a molar yield of 0.376 mol per mol of glycerol consumed. nih.govresearchgate.net This demonstrates the successful application of directed evolution and metabolic engineering for the efficient, asymmetric biocatalytic synthesis of D-glyceric acid.

| Producing Strain | Biocatalyst | Substrate | Product Concentration | Molar Yield | Reference |

|---|---|---|---|---|---|

| Engineered E. coli TZ-170 | Evolved Alditol Oxidase (eAldO3-24) | Glycerol | 30.1 g/L | 0.376 mol/mol | nih.govresearchgate.net |

| Gluconobacter frateurii | Whole-cell biocatalyst | Glycerol | > 80 g/L | Not specified | nih.gov |

| Acetobacter tropicalis | Whole-cell biocatalyst | Glycerol (125 g/L) | 7.65 g/L | 60.5% conversion rate | srce.hr |

Chemical and Biotechnological Synthesis of D Glyceric Acid and Its Derivatives

Chemoenzymatic and Stereospecific Synthetic Routes

Chemoenzymatic and stereospecific chemical syntheses provide controlled pathways to produce enantiomerically pure D-glyceric acid by leveraging specific catalysts and chiral starting materials.

Glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production, is a primary feedstock for glyceric acid synthesis. The conversion typically proceeds through the oxidation of one of the primary alcohol groups. nih.govwikipedia.org This can be accomplished via chemical or enzymatic methods.

Chemical oxidation using metal catalysts like platinum or gold can convert glycerol to glyceric acid. jst.go.jp However, these processes often result in a racemic mixture of D- and L-glyceric acid and can produce byproducts such as tartronic acid. wikipedia.orgjst.go.jp A proposed reaction scheme involves the initial oxidation of a primary hydroxyl group to form glyceraldehyde, which is then further oxidized to glyceric acid. alkalisci.com

Enzymatic approaches offer higher selectivity. A two-step chemoenzymatic reaction using a FAD-dependent alditol oxidase from Streptomyces coelicolor A3(2) can successfully produce D-glyceric acid from glycerol via a glyceraldehyde intermediate with high selectivity (>99.6% enantiomeric excess). researchgate.net The process involves the oxidation of glycerol to D-glyceraldehyde, which is subsequently oxidized to D-glyceric acid.

To ensure high stereochemical purity, D-glyceric acid can be synthesized from existing chiral molecules. D-serine, an amino acid, serves as an effective precursor. A method involving the stereospecific diazotization of D-serine can transform it into D-glyceric acid while maintaining the original configuration at the C2 carbon. nih.gov

Other chiral precursors have been explored through advances in synthetic biology. Engineered Escherichia coli strains have been developed to convert D-galacturonate, a component of pectin (B1162225), into optically pure D-glyceric acid. nih.govprepchem.com This pathway leverages a combination of heterologous and endogenous enzymes to channel the substrate towards the desired product.

Microbial Production Platforms

Microbial fermentation is a powerful method for producing D-glyceric acid directly from simple carbon sources like glycerol. Acetic acid bacteria, in particular, have been extensively studied for this purpose.

Several strains of acetic acid bacteria are natural producers of D-glyceric acid from glycerol. Notably, Acetobacter tropicalis can produce D-GA with very high enantiomeric excess (99% ee), while strains of Gluconobacter frateurii can achieve higher titers, albeit with a lower enantiomeric excess (72% ee). asm.orgnih.gov Research has shown that a membrane-bound alcohol dehydrogenase is a key enzyme involved in this bioconversion. asm.org

To improve production efficiency and enantiopurity, metabolic engineering strategies have been applied. In one approach, a microbial production platform was developed in Escherichia coli to synthesize D-glyceric acid from D-galacturonate. nih.gov This involved the expression of uronate dehydrogenase from Pseudomonas syringae and galactarolactone isomerase from Agrobacterium fabrum. Crucially, competing metabolic pathways were eliminated by inactivating key genes. A mutant strain (ΔgarKΔhyiΔglxKΔuxaC) was developed that directed carbon flux towards D-glyceric acid, achieving a production of 4.8 g/L with an 83% molar yield and complete enantiopurity. nih.govresearchgate.net This engineered platform addresses challenges associated with acetic acid bacteria, such as byproduct formation and biological stability. nih.gov

The productivity of microbial systems is highly dependent on the fermentation strategy employed. For D-glyceric acid production using acetic acid bacteria, high initial glycerol concentrations (e.g., 150-220 g/L) have been found to be beneficial for maximizing titers. asm.org

Fed-batch fermentation is a commonly used strategy to maintain optimal conditions and achieve high product concentrations. For Gluconobacter frateurii, fed-batch cultivation in a 5 L jar fermenter, with optimization of the initial glycerol concentration and aeration rate, resulted in the accumulation of over 80 g/L of D-glyceric acid. jst.go.jpnih.gov One successful strategy involves using a feeding solution of glycerol in an alkaline medium to control the pH, which improves production. nih.gov

A two-step culture strategy has also been developed for Acetobacter tropicalis to separate the cell growth and production phases. srce.hr The first stage focuses on biomass accumulation at a low initial glycerol concentration, which is more favorable for cell growth. The second stage involves using the harvested cells as a whole-cell biocatalyst for the conversion of high concentrations of glycerol to D-glyceric acid. This approach yielded a 2-fold increase in D-GA yield and a 4.5-fold increase in productivity compared to traditional single-stage fermentation. srce.hr

| Microorganism | Strategy | Substrate | D-GA Titer (g/L) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Gluconobacter frateurii NBRC103465 | Jar Fermentor Optimization | Glycerol | 136.5 | 72% | asm.org |

| Acetobacter tropicalis NBRC16470 | Jar Fermentor Optimization | Glycerol | 101.8 | 99% | asm.org |

| Acetobacter tropicalis | Two-Step Culture | Glycerol | ~2x traditional fermentation | Not Specified | srce.hr |

| Engineered E. coli | Metabolic Engineering | D-Galacturonate | 4.8 | >99% (optically pure) | nih.gov |

Synthesis of D-(+)-Glyceric Acid Hemicalcium Salt

The final step in producing the stable, solid form of the compound is the synthesis of the hemicalcium salt from the aqueous D-glyceric acid solution obtained from chemical synthesis or fermentation.

A straightforward method involves the direct neutralization of the acid. An aqueous solution containing D-glyceric acid is boiled with an excess of calcium carbonate (CaCO₃). prepchem.com The mixture is then filtered while hot to remove the unreacted carbonate. As the filtrate cools and is concentrated, the D-(+)-Glyceric acid calcium salt crystallizes out of the solution. prepchem.com The resulting salt can be further purified by recrystallization from hot water. prepchem.com

In the context of recovery from a fermentation broth, a similar principle is applied after initial purification steps. For instance, a culture broth containing 136.5 g/liter of glycerate was first concentrated via electrodialysis to 236.5 g/liter . From this concentrated solution, the glyceric acid calcium salt was successfully obtained through crystallization. asm.org The final product is typically a dihydrate with the chemical formula [HOCH₂CH(OH)CO₂]₂Ca·2H₂O.

Recovery and Purification Processes from Biological Media

The isolation of D-glyceric acid from complex biological mixtures, such as fermentation broths, necessitates multi-step recovery and purification strategies. A primary challenge is the separation of the target acid from other metabolites, residual nutrients, and biomass.

A notable method for the recovery of glycerate from fermentation broth involves an initial concentration and desalting step using electrodialysis. asm.orgnih.govresearchgate.net In a study involving the production of D-glyceric acid using Gluconobacter frateurii, the culture broth, containing approximately 137 g/L of glycerate, was subjected to desalting electrodialysis. nih.gov This process effectively concentrated the glycerate to 236.5 g/L over a 140-minute period. asm.orgnih.govresearchgate.net A similar approach with the culture broth of Acetobacter tropicalis concentrated an initial 92 g/L of glycerate to 181.7 g/L in 120 minutes. nih.gov

This electrodialysis step is crucial as it removes inorganic salts and other low-molecular-weight ionic species that could interfere with subsequent crystallization, thereby purifying the glycerate solution. The process parameters for this concentration step are summarized in the table below.

| Parameter | Gluconobacter frateurii Broth | Acetobacter tropicalis Broth |

| Initial Glycerate Concentration | 137 g/L | 92 g/L |

| Final Glycerate Concentration | 236.5 g/L | 181.7 g/L |

| Operating Time | 140 minutes | 120 minutes |

This table presents data on the concentration of glycerate from bacterial culture broths using desalting electrodialysis. nih.gov

Following the concentration step, further purification can be achieved through crystallization, which also serves as the method for salt formation.

Salt Formation and Crystallization Methodologies

The conversion of the purified D-glyceric acid solution to its hemicalcium salt is typically achieved through crystallization. This process not only yields the stable salt form but also serves as a final purification step, separating the this compound from remaining soluble impurities.

In the aforementioned study, the concentrated glycerate solution (236.5 g/L) obtained from the G. frateurii culture broth was used for the crystallization of the calcium salt. asm.orgnih.govresearchgate.net From a 50 ml volume of this concentrated solution, 9.35 grams of D-glyceric acid calcium salt were obtained through crystallization over a 12-hour period. asm.orgnih.gov

The initial recovery rate from this specific crystallization process was noted to be 58.8%, suggesting that there is potential for optimization of the crystallization conditions to improve the yield. nih.gov Key parameters that can be adjusted to enhance crystallization efficiency and crystal purity include temperature, pH, stirring rate, and the concentration of the reactants. The principle of this method relies on exceeding the solubility product of the this compound in the aqueous solution, leading to its precipitation as a crystalline solid.

The results of the crystallization process are detailed in the table below.

| Parameter | Value |

| Initial Concentrated GA Solution Volume | 50 ml |

| Yield of GA Calcium Salt | 9.35 g |

| Crystallization Time | 12 hours |

| Recovery Rate | 58.8% |

This table summarizes the crystallization of D-glyceric acid calcium salt from a concentrated glycerate solution. nih.gov

Further research into optimizing these crystallization methodologies could lead to higher recovery rates and improved process efficiency on a larger scale.

Advanced Analytical Methodologies for D Glyceric Acid Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of D-Glyceric acid from complex biological matrices. The high polarity and non-volatile nature of glyceric acid dictate the selection of specific chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of organic acids like D-Glyceric acid. shimadzu.com The separation can be achieved through various modes, with ion exclusion and reversed-phase chromatography being common choices. shimadzu.comshimadzu.com

In ion exclusion chromatography, an H+ type cation exchange polymer is often used as the stationary phase. shimadzu.com Separation is based on the principle of Donnan exclusion, where strong acids are repelled by the negative charge of the stationary phase and elute quickly, while weaker acids, like glyceric acid, can penetrate the pores of the packing material to varying degrees based on their pKa, allowing for separation. shimadzu.com An acidic mobile phase is typically employed in this mode. shimadzu.com

Reversed-phase HPLC is another applicable method, though the high hydrophilicity of glyceric acid can sometimes pose challenges in achieving adequate retention and selectivity. shimadzu.com To overcome this, derivatization may be employed. For instance, L-glycerate can be derivatized through an enzymatic reaction to form a UV-absorbing phenylhydrazone derivative, which can then be quantified by reversed-phase HPLC. nih.gov The combination of mixed-mode columns, such as those with both reversed-phase and anion-exchange properties, coupled with mass spectrometry detection, offers enhanced retention and resolution for organic acids. lcms.cz

The choice of detector is critical. Direct UV detection is possible by measuring the carboxyl group's absorbance between 200-210 nm. shimadzu.com However, for higher sensitivity and selectivity, especially in complex samples, coupling HPLC with a mass spectrometer (LC-MS) is often the preferred approach. shimadzu.comlcms.cz

| Parameter | Condition 1: Ion Exclusion | Condition 2: Mixed-Mode | Condition 3: Derivatization RP-HPLC |

|---|---|---|---|

| Column | Sulfonated divinylbenzene-styrene resin (e.g., Aminex HPX-87C) core.ac.uk | Atlantis PREMIER BEH C18 AX lcms.cz | Reversed-phase C18 nih.gov |

| Mobile Phase | Dilute sulfuric acid (e.g., 3 mM H₂SO₄) core.ac.uk | Gradient of water and acetonitrile (B52724) with formic acid lcms.cz | Isocratic mobile phase nih.gov |

| Flow Rate | 0.5 mL/min core.ac.uk | Not specified | Not specified |

| Temperature | 70°C core.ac.uk | Not specified | Not specified |

| Detection | UV or Refractive Index (RI) core.ac.uk | Mass Spectrometry (QDa Detector) lcms.cz | UV Detection nih.gov |

| Analyte Form | Direct analysis | Direct analysis | Phenylhydrazone derivative nih.gov |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the high polarity and low volatility of D-Glyceric acid, direct analysis by GC is not feasible. colostate.edu Therefore, a crucial prerequisite for GC analysis is derivatization, a chemical process that converts the non-volatile analyte into a more volatile and thermally stable form. sigmaaldrich.comgcms.cz

The most common derivatization method for compounds with active hydrogen atoms, such as the carboxyl and hydroxyl groups in glyceric acid, is silylation. colostate.edugcms.cz This process involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS derivative of glyceric acid is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. nist.gov The derivatization reaction must be optimized for factors like temperature and time to ensure it proceeds to completion for accurate quantification. sigmaaldrich.com

| Parameter | Value/Description |

|---|---|

| Derivative Name | Glyceric acid, 3TMS derivative (tris(trimethylsilyl) deriv.) |

| Formula | C₁₂H₃₀O₄Si₃ |

| Molecular Weight | 322.6207 g/mol |

| Derivatization Method | Silylation (e.g., using BSTFA) to replace active hydrogens on carboxyl and hydroxyl groups with TMS groups. |

| Detection Method | Mass Spectrometry (Electron Ionization) |

Distinguishing between the D- and L-enantiomers of glyceric acid is essential for the accurate diagnosis of certain inherited metabolic diseases, such as D-glyceric aciduria and L-glyceric aciduria. nih.gov Chiral chromatography is the definitive method for this purpose, enabling the separation of these stereoisomers. nih.gov

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Macrocyclic glycopeptide antibiotic-based CSPs, such as ristocetin (B1679390) A, have proven effective for separating the enantiomers of glyceric acid. nih.gov A specific HPLC method utilizes a narrow-bore ristocetin A silica (B1680970) gel bonded column. nih.gov The mobile phase consists of triethylamine (B128534) acetate (B1210297) at a controlled pH with a percentage of organic modifier like methanol. nih.gov This system can achieve baseline separation of the D- and L-glyceric acid enantiomers, which can then be detected with high specificity and sensitivity by a tandem mass spectrometer. nih.gov

| Parameter | Description |

|---|---|

| Technique | Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Chiral Stationary Phase (CSP) | Ristocetin A glycopeptide antibiotic silica gel bonded column |

| Mobile Phase | Triethylamine acetate (pH 4.1) with 10% methanol |

| Detection | Triple quadrupole tandem mass spectrometer |

| Ionization | Electrospray Ionization (ESI), negative ion mode |

| Outcome | Satisfactory separation of D- and L-glyceric acid enantiomers, with elution times of 3.6 and 4.5 minutes. |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed structural information and are often used in conjunction with chromatographic methods for the unambiguous identification and quantification of D-Glyceric acid.

Mass spectrometry (MS) is a highly sensitive and specific technique for the analysis of D-Glyceric acid, particularly when coupled with a chromatographic inlet like HPLC or GC. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like glyceric acid, allowing them to be ionized directly from a liquid solution into the gas phase for MS analysis. youtube.comnih.gov For acidic compounds, ESI is often operated in the negative ion mode, where it detects the deprotonated molecule [M-H]⁻. nih.govmassbank.eu This approach provides a strong signal for the molecular ion, which is crucial for determining the molecular weight.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected molecular ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification.

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS, offers very high mass accuracy. nih.govnih.gov This allows for the determination of the elemental composition of the parent ion and its fragments, which greatly increases confidence in compound identification. nih.gov LC-QTOF/MS methods are increasingly replacing traditional GC-MS for organic acid analysis due to their speed, simple sample preparation, and accuracy. nih.govnih.gov

| Parameter | Value |

|---|---|

| Instrument Type | LC-ESI-QTOF |

| Ion Mode | Negative |

| Precursor Ion [M-H]⁻ (m/z) | 105.01881 |

| Capillary Voltage | 3.0 kV |

| Sampling Cone Voltage | 23.0 V |

| Collision Energy | Ramp 5-60 V |

| Key Fragment Ions (m/z) | 72.9940, 75.0098, 105.0188 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including D-Glyceric acid. It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are employed for this purpose. researchgate.netnih.gov

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. youtube.com For glyceric acid, the spectrum would show distinct signals for the protons on the three carbon atoms, with chemical shifts and splitting patterns (multiplicity) that are characteristic of their specific locations within the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. youtube.com A typical ¹³C NMR spectrum of glyceric acid would display three distinct signals, one for each of the unique carbon atoms (the carboxyl carbon, the secondary alcohol carbon, and the primary alcohol carbon). nih.gov The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate directly bonded protons and carbons, further confirming the structural assignment.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | H on C2 | ~4.2 | Triplet (dd) |

| ¹H | H on C3 | ~3.7, ~3.8 | Doublet (ddd) |

| ¹³C | C1 (Carboxyl) | ~175 | N/A |

| ¹³C | C2 (CH-OH) | ~73 | N/A |

| ¹³C | C3 (CH₂-OH) | ~63 | N/A |

Note: Predicted NMR data is based on general values for similar functional groups and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For D-(+)-Glyceric acid hemicalcium salt, the IR spectrum provides a unique fingerprint based on the vibrational frequencies of its constituent bonds, primarily the hydroxyl (-OH) and carboxylate (-COO⁻) groups.

The presence of both a hydroxyl group and a carboxylate salt functional group leads to a complex but characteristic spectrum. The hydroxyl group's O-H bond results in a broad absorption band, a feature that is common for alcohols and carboxylic acids due to hydrogen bonding. libretexts.org The deprotonated carboxyl group, coordinated with the calcium ion, shows distinct stretching vibrations that differ significantly from the carbonyl (C=O) stretch seen in a protonated carboxylic acid. 911metallurgist.com

Detailed analysis of the spectrum reveals specific absorption bands corresponding to different vibrational modes. The interaction of the carboxylate groups with the calcium ion can occur in several ways, including unidentate, bidentate, or bridging coordination, which can influence the exact frequencies of the carboxylate stretching vibrations. 911metallurgist.comresearchgate.net

The key absorption bands expected in the IR spectrum of this compound are summarized in the table below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Description |

|---|---|---|---|

| 3600 - 3200 | O-H (Alcohol) | Stretching | Broad peak, indicative of intermolecular hydrogen bonding. libretexts.org |

| 2950 - 2850 | C-H | Stretching | Absorption from the aliphatic C-H bonds in the molecule. vscht.cz |

| 1650 - 1540 | -COO⁻ (Carboxylate) | Asymmetric Stretching | A strong band characteristic of the carboxylate anion coordinated to a metal cation like calcium. 911metallurgist.comresearchgate.net |

| 1440 - 1380 | -COO⁻ (Carboxylate) | Symmetric Stretching | A strong band, which, along with the asymmetric stretch, confirms the presence of the carboxylate salt. 911metallurgist.com |

Elemental Analysis and Isotopic Tracing in Metabolic Studies

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, providing confirmation of its empirical and molecular formula. For this compound, with the molecular formula C₆H₁₀CaO₈ (representing the dimer salt form), elemental analysis provides the mass percentages of carbon, hydrogen, calcium, and oxygen. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the purity and identity of the sample.

Table 2: Elemental Analysis of this compound (Anhydrous) Theoretical values are calculated based on the molecular formula C₆H₁₀CaO₈ and atomic masses (C=12.01, H=1.01, Ca=40.08, O=16.00).

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 28.80% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.04% |

| Calcium | Ca | 40.08 | 1 | 40.08 | 16.02% |

| Oxygen | O | 16.00 | 8 | 128.00 | 51.15% |

| Total | | | | 250.24 | 100.00% |

Isotopic tracing is a sophisticated methodology employed in metabolic studies to elucidate biochemical pathways and measure the rates of metabolic fluxes. nih.gov This technique involves introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), into a biological system and tracking its incorporation into downstream metabolites. nih.gov

In the context of D-glyceric acid research, isotopic tracing is invaluable for understanding its metabolic origins and fate. D-glyceric acid is an intermediate in several key pathways, including serine biosynthesis and fructose (B13574) metabolism. researchgate.net By supplying cells or organisms with ¹³C-labeled precursors like [U-¹³C₆]glucose or [U-¹³C₃]serine, researchers can trace the flow of carbon atoms through these pathways. researchgate.net

The process typically involves the following steps:

Administration of Labeled Substrate: A precursor molecule containing one or more ¹³C atoms is introduced into the cell culture medium or administered to an organism. creative-proteomics.com

Metabolic Conversion: The cells metabolize the labeled substrate, and the ¹³C atoms are incorporated into various intermediate and final products, including D-glyceric acid.

Analysis: After a specific time, metabolites are extracted and analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between unlabeled molecules and their ¹³C-labeled isotopologues based on their mass-to-charge ratio or nuclear spin properties. nih.govcreative-proteomics.com

By analyzing the specific pattern and extent of ¹³C labeling in D-glyceric acid, scientists can determine the relative contribution of different metabolic pathways to its synthesis. nih.gov For example, if D-glyceric acid is found to be heavily labeled after administration of ¹³C-glucose, it provides direct evidence that it is being synthesized via the glycolytic pathway. This approach allows for a dynamic and quantitative understanding of cellular metabolism involving this key compound. researchgate.net

Applications of D + Glyceric Acid in Academic Research and Biotechnology

Role as a Chiral Building Block in Organic Synthesis

The inherent chirality of D-(+)-Glyceric acid makes it a valuable chiral precursor in asymmetric synthesis. iupac.org The "chiral pool" method in organic synthesis utilizes readily available chiral compounds from nature, such as amino acids or sugars, as starting materials to construct complex chiral molecules. D-(+)-Glyceric acid fits well within this strategy, providing a foundational stereochemical framework for the synthesis of more complex targets. magtech.com.cn

A notable application of D-(+)-Glyceric acid is in the synthesis of phospholipids (B1166683) and their analogues. nih.govnih.gov Phospholipids are fundamental components of biological membranes, and their synthesis is crucial for studying lipid metabolism and developing therapeutic agents. aocs.orgaatbio.compharmacy180.com Researchers have successfully utilized a D-glyceric acid scaffold for the preparation of a new series of phospholipid analogues designed as activity-based probes for secretory phospholipase A2 (sPLA2) enzymes. nih.govnih.gov This synthetic approach involves the preparation of long-chain esters and amides of glyceric acid, followed by regioselective phosphorylation. nih.gov The flexibility of this method allows for the incorporation of various reporter groups, such as fluorescent or paramagnetic tags, facilitating the development of specific real-time spectroscopic assays for phospholipase A2 activity. nih.govnih.gov

The general pathway for phospholipid synthesis in cells starts with glycerol-3-phosphate, which is sequentially acylated to form phosphatidic acid, a key intermediate. aocs.orgaatbio.com The use of D-glyceric acid as a synthetic precursor provides a strategic alternative for creating modified phospholipids with specific functionalities. nih.govnih.gov

The stereochemically defined structure of D-(+)-Glyceric acid makes it an attractive starting material for the synthesis of a variety of other chiral compounds. iupac.org Its functional groups—a carboxylic acid and two hydroxyl groups—offer multiple points for chemical modification, allowing for the construction of complex molecular architectures with controlled stereochemistry. wikipedia.org The principles of chiral synthesis, which aim to favor the formation of a specific enantiomer or diastereomer, are central to modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. enamine.net While direct synthesis of complex natural products from D-glyceric acid is a broad field, its potential as a C3 chiral building block is well-recognized.

Development of Bio-Related Functional Materials

Recent research has highlighted the potential of D-(+)-Glyceric acid and its derivatives in the creation of novel bio-related functional materials. jst.go.jpnih.govresearchgate.net These materials often exhibit advantageous properties such as biocompatibility and unique functionalities, making them suitable for applications in cosmetics and as specialty surfactants. jst.go.jpresearchgate.net

Derivatives of D-glyceric acid, such as diacylated glyceric acid sodium salts, have demonstrated superior surface tension-lowering activity. jst.go.jpresearchgate.net This property makes them effective surfactants. Furthermore, glucosyl derivatives of glyceric acid have shown protective effects against heat-induced protein aggregation and have positively influenced the viability and collagen production of skin cells in vitro. jst.go.jpnih.govresearchgate.net These findings suggest the potential application of glyceric acid and its derivatives in skincare and cosmetic products. jst.go.jp

Below is a table summarizing the observed bio-related functions of D-Glyceric acid derivatives:

| Derivative | Observed Function | Potential Application |

| Diacylated GA sodium salt | Superior surface tension-lowering activity, antitrypsin activity. jst.go.jpresearchgate.net | Green surfactants, enzyme inhibitors. researchgate.net |

| Glucosyl GA derivative | Protective effect against heat-induced protein aggregation. jst.go.jpnih.govresearchgate.net | Stabilizing agent in formulations. |

| Glucosyl GA derivative | Positive effect on viability and collagen production of skin cells in vitro. jst.go.jpnih.govresearchgate.net | Skincare and cosmetic products. jst.go.jp |

Applications in Metabolic Engineering and Synthetic Biology

D-(+)-Glyceric acid is a key metabolite in various biological pathways, and its production through microbial fermentation is a significant area of research in metabolic engineering and synthetic biology. wikipedia.orgnih.gov The biotechnological production of D-glyceric acid offers a sustainable alternative to chemical synthesis, which often yields a racemic mixture. nih.gov

Acetic acid bacteria, such as those from the genera Gluconobacter and Acetobacter, are known to efficiently convert glycerol (B35011) into D-glyceric acid. nih.govnih.gov Researchers have optimized fermentation conditions to achieve high yields of D-GA. nih.gov For instance, using a strain of Gluconobacter frateurii, yields of over 80 g/L of D-GA have been reported. nih.gov

More recently, metabolic engineering strategies in Escherichia coli have been developed to produce D-glyceric acid from alternative feedstocks like D-galacturonate, a major component of pectin (B1162225). nih.govresearchgate.netucsb.edu By expressing specific enzymes and inactivating competing metabolic pathways, researchers have successfully engineered E. coli strains capable of producing significant amounts of D-glyceric acid with high molar yields. nih.govucsb.edu This work not only provides a novel production platform but also addresses challenges such as improving yield and ensuring enantiomeric purity. nih.govucsb.edu

The following table outlines key findings from metabolic engineering studies for D-Glyceric acid production:

| Organism | Substrate | Key Engineering Strategy | Reported Production |

| Gluconobacter frateurii | Glycerol | Optimization of fermentation conditions. nih.gov | > 80 g/L nih.gov |

| Escherichia coli | D-Galacturonate | Expression of uronate dehydrogenase and galactarolactone isomerase; inactivation of glycerate kinase and other competing pathways. nih.govucsb.edu | 4.8 g/L with 83% molar yield. nih.govucsb.edu |

Enzymatic Assay Substrate and Co-Factor Study

The use of specific substrates is fundamental to enzymatic assays, which are widely employed to detect and quantify the activity of specific enzymes. rsc.org While D-(+)-Glyceric acid itself is a metabolite, its derivatives have been specifically synthesized to serve as substrates in enzymatic assays.

As mentioned previously, phospholipid analogues synthesized from a D-glyceric acid scaffold serve as specific substrates for phospholipase A2 enzymes. nih.govnih.gov The hydrolysis of these synthetic phospholipids by the enzyme can be monitored through various detection methods, depending on the reporter group incorporated into the molecule. nih.gov This allows for a detailed study of the enzyme's activity and kinetics. nih.govnih.gov

Emerging Research Areas and Future Directions for D + Glyceric Acid

Integration with Systems Biology and Omics Approaches

The role of D-(+)-Glyceric acid within complex biological networks is being elucidated through the large-scale analytical approaches of systems biology. Metabolomics, the comprehensive study of metabolites in a biological system, consistently identifies D-(+)-glyceric acid as a key component in various organisms and conditions. For instance, metabolomic profiling of anaerobic gut fungi has revealed its presence, suggesting a role in the central metabolism of these organisms. mdpi.com In humans, it is a known intermediate in the metabolism of fructose (B13574) and the amino acid serine. researchgate.netmetabolicsupportuk.org

Omics technologies are crucial in understanding metabolic disorders such as D-glyceric aciduria, an inherited condition caused by a deficiency of D-glycerate kinase. researchgate.net This deficiency leads to an accumulation of D-(+)-glyceric acid, which can be detected through metabolomic screening of organic acids in urine and blood. metabolicsupportuk.orgnih.gov By integrating metabolomic data with genomic and proteomic information, researchers can build comprehensive models of these disease states. These models help to map the intricate biochemical pathways and pinpoint the precise effects of enzymatic defects, moving beyond a single-molecule focus to a network-level understanding. Recent studies have also pointed to D-(+)-glyceric acid's potential role in activating mitochondrial metabolism, an area ripe for exploration with transcriptomics and proteomics to identify the specific genes and proteins affected by its administration. nih.govresearchgate.net

Advancements in Sustainable Biocatalytic Production Technologies

Research is actively focused on developing sustainable and efficient methods for producing D-(+)-Glyceric acid, primarily through biocatalysis, as a green alternative to chemical synthesis. nih.govrsc.org A significant driver for this research is the abundance of crude glycerol (B35011), a major byproduct of the biodiesel industry, which serves as an inexpensive and renewable feedstock. researchgate.netnih.govnih.gov

Microbial fermentation using acetic acid bacteria, such as those from the Acetobacter and Gluconobacter genera, is a leading strategy. nih.govnih.gov These bacteria can directly oxidize glycerol to D-(+)-Glyceric acid with high efficiency and enantioselectivity. nih.govnih.gov Researchers have optimized fermentation conditions, such as initial glycerol concentration and aeration rates, to achieve high titers. For example, a strain of Gluconobacter frateurii has been shown to produce over 80 g/L of D-(+)-Glyceric acid. nih.gov A two-step culture strategy using Acetobacter tropicalis has also been developed to separate the cell growth phase from the biocatalysis phase, significantly boosting productivity. srce.hrsrce.hr

Metabolic engineering of microorganisms like Escherichia coli represents another frontier. nih.govresearchgate.net By introducing heterologous genes and deleting competing metabolic pathways, scientists have created strains capable of producing optically pure D-(+)-Glyceric acid from alternative feedstocks like D-galacturonate, a component of pectin (B1162225) found in food waste. researchgate.netnih.govresearchgate.net This approach not only valorizes different waste streams but also achieves high molar yields and complete enantio-purity, addressing key challenges of traditional methods. researchgate.netnih.gov

| Microorganism | Substrate | Key Strategy | Product Titer (g/L) | Molar Yield / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Gluconobacter frateurii NBRC103465 | Glycerol | Fermentation Optimization | 136.5 | 72% D-GA ee | nih.gov |

| Acetobacter tropicalis NBRC16470 | Glycerol | Fermentation Optimization | 101.8 | 99% D-GA ee | nih.gov |

| Acetobacter tropicalis | Glycerol | Two-Step Whole-Cell Biocatalysis | ~14.5 | Not Reported | srce.hr |

| Engineered Escherichia coli | D-Galacturonate | Metabolic Engineering (Gene Deletion & Expression) | 4.8 | 83% Molar Yield | nih.govresearchgate.net |

Exploration of Novel Metabolic Roles in Diverse Biological Systems

While the role of D-(+)-Glyceric acid as an intermediate in fructose and serine breakdown is well-established, recent research is uncovering novel functions in a variety of biological systems. metabolicsupportuk.orgnih.gov It is recognized as a natural product in organisms ranging from the fruit fly to aspen trees. acs.org

A particularly promising area of investigation is its impact on mammalian energy metabolism. Recent human clinical studies suggest that oral administration of D-(+)-Glyceric acid can activate mitochondrial metabolism. nih.gov The findings indicate an upregulation of oxidative phosphorylation (OXPHOS) and anabolic reactions that use NADH, leading to a significant reduction in plasma lactate (B86563). nih.gov This suggests that D-(+)-Glyceric acid may act as a signaling molecule that enhances cellular energy production, a function with potential therapeutic implications for conditions related to metabolic dysfunction. nih.govresearchgate.net

In plant and microbial systems, D-(+)-Glyceric acid is a constituent metabolite, but its specific regulatory roles are still being explored. researchgate.net For example, its presence in anaerobic gut fungi points to its involvement in their core metabolic processes. mdpi.com Understanding these roles could have applications in agriculture and industrial microbiology. The established link between elevated D-(+)-Glyceric acid levels and the genetic disorder D-glyceric aciduria continues to be a key area of study, providing insights into the broader consequences of disrupted metabolic pathways. acs.orgresearchgate.net

Development of Advanced Analytical Platforms for In Situ Analysis

To fully understand and optimize the production and physiological roles of D-(+)-Glyceric acid, advanced analytical platforms capable of real-time, in situ analysis are being developed. These technologies aim to overcome the limitations of traditional, time-consuming laboratory methods like gas chromatography-mass spectrometry (GC-MS). metabolicsupportuk.org

A major focus is the creation of enzyme-based biosensors for the rapid and specific detection of organic acids. mdpi.comresearchgate.net These devices typically immobilize an analyte-specific enzyme on an electrode. uni-marburg.de The enzymatic reaction produces a measurable electrical signal that corresponds to the concentration of the target molecule. While multi-analyte biosensors have been developed for compounds like lactate and formate (B1220265), the principles can be adapted for D-(+)-Glyceric acid, enabling on-site monitoring of fermentation processes or physiological fluids. mdpi.comuni-marburg.denih.gov Such sensors would allow for precise control of biocatalytic production, maximizing yield and efficiency. uni-marburg.de

Spectroscopic techniques are also being adapted for real-time monitoring. For instance, in situ Fourier-transform infrared (FTIR) spectroscopy can track the concentration of reactants and intermediates during electrochemical reactions, such as the oxidation of glycerol. acs.org This provides valuable kinetic data and insight into reaction mechanisms. acs.org Similarly, visible spectrophotometry has been used for real-time monitoring of other electrochemical processes and could be applied to D-(+)-Glyceric acid production where colorimetric changes are involved. rsc.org These advanced platforms are essential for moving from static analysis to a dynamic understanding of the compound's behavior in both industrial and biological systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying D-(+)-Glyceric acid hemicalcium salt in laboratory settings?

- Methodological Answer : To synthesize the compound, start with the calcium salt form and convert it to the free acid using cation-exchange resin (e.g., Dowex 50WX4). Dissolve the salt in a 50% methanol-water solution, stir with the resin for 20 minutes, filter, and concentrate the solution via rotary evaporation. Charcoal filtration can remove impurities, followed by PTFE membrane filtration (0.45 µm) for final purification . Purity verification can be achieved through HPLC (≥98%) or gas chromatography (GC) .

Q. What analytical techniques are suitable for characterizing the structural and chemical properties of this compound?

- Methodological Answer : Key techniques include:

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., hydroxyl and carboxylate moieties) .

- Chromatography : HPLC for purity assessment (>98%) and GC for detecting volatile impurities .

- Elemental Analysis : Verify calcium content and stoichiometry using inductively coupled plasma mass spectrometry (ICP-MS) .

- X-ray Crystallography : Resolve crystal structure details, particularly for hydrated forms .

Q. How should researchers handle the hygroscopic nature of this compound during experiments?

- Methodological Answer : Store the compound in a desiccator with anhydrous silica gel. For aqueous solutions, prepare fresh aliquots to avoid hydrolysis. Use Karl Fischer titration to quantify water content (<18%) and adjust experimental protocols accordingly .

Advanced Research Questions

Q. How do pH and ionic strength influence the chiroptical properties of this compound in aqueous solutions?

- Methodological Answer : Conduct electronic circular dichroism (ECD) and anisotropy spectroscopy under controlled pH (e.g., 3–9) and salt concentrations. Buffer systems (e.g., phosphate or acetate) should be used to stabilize pH. Data interpretation must account for equilibrium shifts between free glyceric acid, glycerate ions, and Ca²⁺ complexes, which alter optical activity . For reproducibility, standardize temperature and calibration protocols.

Q. What strategies resolve contradictions in spectroscopic data when analyzing enantiomeric purity?

- Methodological Answer : Combine complementary techniques:

- GC with Chiral Columns : Separate enantiomers and quantify ratios .

- Nuclear Magnetic Resonance (NMR) : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in solution .

- Computational Modeling : Compare experimental ECD spectra with density functional theory (DFT)-predicted spectra to validate assignments .

Q. How can researchers investigate the role of this compound in metabolic pathways, such as coenzyme A biosynthesis?

- Methodological Answer : Design cell culture studies (mammalian, plant, or insect cells) with isotope-labeled (e.g., ¹³C or ²H) compounds. Use LC-MS/MS to trace metabolic incorporation into CoA intermediates. Control experiments should include calcium-free analogs to differentiate calcium-specific effects .

Q. What experimental controls are critical when studying calcium ion release kinetics from this compound in biological systems?

- Methodological Answer :

- Chelation Controls : Use EGTA or EDTA to sequester free Ca²⁺ and establish baseline signals.

- pH Monitoring : Maintain physiological pH (7.4) to avoid artifactual ion release.

- Calcium-Sensitive Fluorescent Probes : Employ Fura-2 or Fluo-4 for real-time quantification in live cells .

Methodological Best Practices

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Document batch-specific data (e.g., CAS 137-08-6, purity ≥98%) and supplier details .

- Pre-treat hygroscopic samples uniformly (e.g., drying under vacuum) .

- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design and peer-review readiness .

Q. What are the ethical and safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.